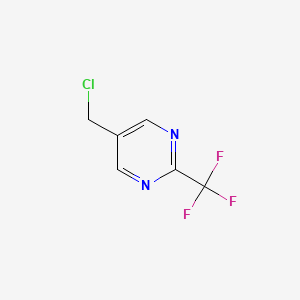

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCCVHKEQGKNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 5-methyl-2-(trifluoromethyl)pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include oxides and other oxidized derivatives.

Reduction: Products include partially or fully reduced derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine can be synthesized through several methods, notably via the chlorination of 3-trifluoromethylpyridine. This process allows for the selective formation of the desired compound while minimizing by-products, which is crucial for industrial applications . The synthesis typically involves vapor-phase chlorination at elevated temperatures (300°C to 450°C) in the presence of chlorine and sometimes a diluent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those containing trifluoromethyl groups. For instance, compounds derived from this compound have shown promising results against various cancer cell lines, such as MCF-7 and A549. These compounds exhibit significant antiproliferative effects, with some demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antifungal and Insecticidal Properties

In addition to anticancer activity, derivatives of this compound have been evaluated for their antifungal and insecticidal properties. Research indicates that certain trifluoromethyl pyrimidine derivatives possess strong antifungal activity against pathogens like Botrytis cinerea, achieving inhibition rates comparable to commercial fungicides . Furthermore, insecticidal tests reveal effectiveness against pests such as Spodoptera frugiperda, suggesting potential applications in agriculture .

Agrochemical Applications

The agrochemical industry has shown a keen interest in trifluoromethylpyridine derivatives due to their herbicidal properties. For example, this compound can serve as an intermediate in the synthesis of herbicides that target key weed species in crops like wheat . The unique physicochemical properties imparted by the trifluoromethyl group enhance the biological activity of these compounds, making them valuable in crop protection strategies.

Case Study: Anticancer Activity Evaluation

A study synthesized a series of pyrimidine derivatives including this compound and assessed their anticancer activity against multiple cell lines. The results demonstrated that several compounds exhibited potent growth inhibition with IC50 values in the nanomolar range, indicating their potential as therapeutic agents .

Case Study: Insecticidal Activity Testing

Another study focused on the insecticidal properties of trifluoromethyl pyrimidine derivatives against Spodoptera frugiperda. The results indicated that certain derivatives showed mortality rates significantly higher than control groups, highlighting their potential as eco-friendly pest control agents .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Key Features :

- Chloromethyl Group : Enhances reactivity for nucleophilic substitution, enabling further functionalization (e.g., coupling with amines or thiols) .

- Trifluoromethyl Group : Improves metabolic stability, lipophilicity, and bioavailability, making it valuable in drug design .

Comparison with Similar Compounds

Structural Analogs of Pyrimidine Derivatives

The following table compares 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine with structurally related pyrimidines and heterocycles:

Biological Activity

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrimidine family, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a chloromethyl group at the 5-position and a trifluoromethyl group at the 2-position. This unique arrangement enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various biochemical pathways. The trifluoromethyl group is known to enhance lipophilicity, allowing better membrane penetration, while the chloromethyl group can participate in nucleophilic substitution reactions that may lead to the formation of biologically active derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of pyrimidine derivatives were tested against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives showed promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 3b | MCF-7 | 8.83 | High |

| 5d | A549 | 10.00 | Moderate |

| 4c | DU145 | 12.50 | Moderate |

Anti-inflammatory Activity

In addition to anticancer effects, compounds derived from this scaffold have shown potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) enzyme activity. In vitro studies revealed that some compounds achieved IC50 values in the low micromolar range, indicating their potential as anti-inflammatory agents .

Table 2: COX-2 Inhibition by Pyrimidine Derivatives

| Compound | IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| 5 | 0.04 ± 0.01 | Comparable |

| 6 | 0.04 ± 0.02 | Comparable |

| 3b | 0.17 ± 0.02 | Higher |

Case Studies

- Anticancer Screening : A study conducted by the National Cancer Institute evaluated various pyrimidine derivatives for their antiproliferative activity across multiple cancer cell lines. The compound with a chloromethyl substitution exhibited enhanced activity against MCF-7 and DU145 cells, suggesting that structural modifications can significantly influence therapeutic efficacy .

- Inflammation Models : In animal models of inflammation, pyrimidine derivatives demonstrated a marked reduction in paw edema and granuloma formation compared to controls, reinforcing their potential as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For example:

- Chloromethyl Group : Enhances nucleophilic attack and increases cytotoxicity.

- Trifluoromethyl Group : Improves membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine, and how can its purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, chloromethylation of 2-(trifluoromethyl)pyrimidine derivatives using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions yields the target compound . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃ group) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at -20°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) for reactions. Safety protocols include PPE (gloves, goggles, lab coat) and working in a fume hood to avoid inhalation . Waste must be neutralized with 10% NaOH before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the chloromethyl (-CH₂Cl) group (¹H: δ 4.5–5.0 ppm; ¹³C: δ 40–45 ppm) and pyrimidine ring protons (¹H: δ 8.0–9.0 ppm) .

- ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm) .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 201.0 (calculated for C₆H₅ClF₃N₂) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloromethyl group acts as an electrophilic site for SN2 reactions. For instance, it can undergo substitution with nucleophiles (e.g., amines, thiols) to generate functionalized pyrimidines. Kinetic studies using DFT calculations (B3LYP/6-31G* basis set) reveal a reaction barrier of ~25 kcal/mol for SN2 mechanisms, favoring polar aprotic solvents like DMF .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during synthesis?

- Methodological Answer :

- Hydrolysis Control : Use molecular sieves or anhydrous MgSO₄ to scavenge moisture .

- Dimerization Prevention : Lower reaction temperatures (0–5°C) and dilute conditions (0.1 M) reduce intermolecular coupling .

- Real-Time Monitoring : In situ IR tracks C-Cl bond cleavage (650–750 cm⁻¹) to optimize reaction progress .

Q. How can computational modeling predict the compound’s bioactivity as a kinase inhibitor?

- Methodological Answer : Molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR) shows the trifluoromethyl group enhances hydrophobic binding (ΔG ≈ -9.5 kcal/mol). MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating robust binding .

Q. What are the degradation pathways under physiological conditions, and how do they impact pharmacological studies?

- Methodological Answer : In PBS (pH 7.4, 37°C), hydrolysis of the chloromethyl group forms 5-hydroxymethyl derivatives, confirmed by LC-MS. Stability assays (t₁/₂ ≈ 4–6 hours) require pharmacokinetic studies to adjust dosing intervals .

Contradictions & Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.